Cyanine5.5 dibenzylcyclooctyne is commercially available from several suppliers, including Lumiprobe and Jena Bioscience, where it is often used in various scientific applications, such as bioimaging and microscopy. The compound is classified under fluorescent dyes and is utilized primarily in the fields of biochemistry and molecular biology due to its unique photophysical properties.
The synthesis of Cyanine5.5 dibenzylcyclooctyne typically involves the following steps:
The specific reaction conditions may vary depending on the desired application, but generally, these steps yield a product suitable for further use in biological systems .
Cyanine5.5 dibenzylcyclooctyne has a complex structure that includes:
The molecular formula for Cyanine5.5 dibenzylcyclooctyne is , with a molecular weight of approximately 1029.14 g/mol . The compound exhibits distinct spectral properties:
Cyanine5.5 dibenzylcyclooctyne primarily participates in strain-promoted alkyne-azide cycloaddition reactions, which are characterized by:
These properties enable researchers to attach the dye to various biomolecules without compromising their integrity.
The mechanism of action for Cyanine5.5 dibenzylcyclooctyne involves the following steps:
The efficiency of this mechanism is enhanced by the inherent strain in the cyclooctyne structure, which drives the reaction forward without the need for external catalysts .
Cyanine5.5 dibenzylcyclooctyne exhibits several notable physical and chemical properties:
These properties make it suitable for various laboratory applications where stability and solubility are critical.
Cyanine5.5 dibenzylcyclooctyne has a wide range of applications in scientific research:
Cy5.5 DBCO leverages the principles of strain-promoted azide-alkyne cycloaddition (SPAAC), a bioorthogonal reaction that operates without cytotoxic copper catalysts. The dibenzocyclooctyne (DBCO) group within Cy5.5 DBCO contains a highly strained eight-membered ring system that significantly reduces the activation energy barrier for cycloaddition with azides. This strain energy (estimated at ~18 kcal/mol) provides the thermodynamic driving force for the reaction, enabling rapid kinetics under physiological conditions. The second-order rate constant for DBCO-azide reactions typically ranges between 0.1–1.0 M⁻¹s⁻¹ in aqueous environments, making it among the fastest copper-free click chemistry reagents available [8] [9]. This kinetic profile allows efficient labeling even at low concentrations (µM range), crucial for sensitive biological applications where minimal reagent exposure is desirable. The reaction proceeds via a concerted mechanism, forming a stable 1,4-disubstituted 1,2,3-triazole linkage without generating reactive intermediates that could damage biological samples. Unlike copper-catalyzed alternatives, SPAAC maintains first-order kinetics across diverse pH ranges (4-10) and exhibits minimal sensitivity to biological nucleophiles, ensuring predictable conjugation efficiency in complex biological matrices [8].
Table 1: Kinetic Parameters of DBCO in SPAAC Reactions
Reaction System | Rate Constant (M⁻¹s⁻¹) | Temperature (°C) | Solvent System |
---|---|---|---|
DBCO + Benzyl Azide | 0.24 | 25 | CH₃CN:H₂O (3:1) |
DBCO + Phenyl Azide | 0.033 | 25 | CH₃CN:H₂O (3:1) |
BCN + Benzyl Azide | 0.07 | 25 | CH₃CN:H₂O (3:1) |
BCN + Phenyl Azide | 0.20 | 25 | CH₃CN:H₂O (3:1) |
When compared to traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC), Cy5.5 DBCO offers distinct advantages in biological contexts. While CuAAC exhibits faster kinetics (rate constants of ~10–100 M⁻¹s⁻¹ with copper catalysts), it introduces cytotoxic Cu(I) species that generate reactive oxygen species, causing significant damage to cellular components including DNA, proteins, and membranes [8]. By eliminating copper requirements, Cy5.5 DBCO circumvents this fundamental limitation, maintaining >95% cell viability in live-cell labeling experiments where CuAAC systems show severe toxicity [4]. The reaction efficiency of Cy5.5 DBCO remains uncompromised in oxygen-rich environments and complex biological fluids such as serum, cerebrospinal fluid, and synovial fluid, whereas CuAAC efficiency fluctuates dramatically depending on reducing agent concentrations and copper chelators present in biological matrices [1]. Furthermore, the larger molecular footprint of DBCO (MW ≈ 378 g/mol for the DBCO moiety alone) compared to terminal alkynes (MW ≈ 25 g/mol) minimally impacts the spectral properties of Cy5.5, preserving its extinction coefficient (ε ≈ 190,000–198,000 L·mol⁻¹·cm⁻¹) and quantum yield (Φ ≈ 0.2) post-conjugation [1] [2]. This structural preservation ensures predictable photophysical behavior after bioconjugation, unlike copper-mediated reactions where catalyst-dye interactions can cause fluorescence quenching.
The 1,4-disubstituted triazole linkage formed between Cy5.5 DBCO and azides exhibits exceptional stability under physiological conditions, a critical advantage for long-term imaging studies. These heterocyclic linkages demonstrate remarkable resistance to enzymatic degradation (including esterases, proteases, and nucleases), maintaining conjugate integrity during extended biological incubations [5] [9]. Hydrolytic stability studies confirm <5% degradation after 30 days in PBS (pH 7.4, 37°C) or serum-containing media, outperforming ester-or disulfide-based linkages that show significant cleavage within days under identical conditions [9]. The triazole ring's polarity enhances aqueous solubility of conjugates without compromising membrane permeability, facilitating both extracellular and intracellular labeling applications. This stability profile enables longitudinal tracking of labeled biomolecules over several cell division cycles without signal loss due to linker cleavage. Additionally, the triazole ring exhibits minimal nonspecific interactions with biological macromolecules, reducing background signal in imaging applications compared to more hydrophobic linkers. The biocompatibility extends to in vivo applications where triazole-containing conjugates show no evidence of accelerated clearance or immunogenicity in murine models, making Cy5.5 DBCO suitable for preclinical imaging studies requiring repeated administration [5].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5